HCV-371 - 675184-27-7

HCV-371

Catalog Number: EVT-269411
CAS Number: 675184-27-7
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HCV-371 is a potent and selective HCV NS5B polymerase inhibitor. HCV-371 displayed broad inhibitory activities against the NS5B RdRp enzyme, with 50% inhibitory concentrations ranging from 0.3 to 1.8 microM for 90% of the isolates derived from HCV genotypes 1a, 1b, and 3a. HCV-371 showed no inhibitory activity against a panel of human polymerases, including mitochondrial DNA polymerase gamma, and other unrelated viral polymerases, demonstrating its specificity for the HCV polymerase. Fluorescence binding studies show that HCV-371 binds the NS5B with an apparent dissociation constant of 150 nM, leading to high selectivity and lack of cytotoxicity in the antiviral assays.
Synthesis Analysis

The synthesis of HCV-371 involves several key steps and methods. Initially, derivatives of indole and carbazole were designed and synthesized, leading to the creation of HCV-371. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available indole derivatives.
  2. Functionalization: Various functional groups are introduced to enhance biological activity and solubility.
  3. Purification: After synthesis, compounds are purified using techniques such as chromatography to isolate HCV-371 in a high-purity form.

Technical details indicate that spectral methods including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (NMR), carbon-13 NMR, and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of HCV-371 during its synthesis .

Molecular Structure Analysis

The molecular structure of HCV-371 can be characterized by its unique arrangement of atoms that confer its biological activity. Key data points include:

  • Molecular Formula: C15_{15}H13_{13}N3_{3}O
  • Molecular Weight: Approximately 253.28 g/mol
  • Structure: The compound features a pyranoindole framework, which is essential for its interaction with the NS5B polymerase.

The structural analysis reveals that HCV-371's design allows it to fit into the active site of the NS5B enzyme, inhibiting its function effectively .

Chemical Reactions Analysis

HCV-371 undergoes specific chemical reactions that are pivotal for its activity against hepatitis C virus. Notably:

  1. Binding Reactions: HCV-371 binds to the active site of NS5B, preventing RNA synthesis.
  2. Inhibition Mechanism: It exhibits competitive inhibition characteristics, where it competes with the natural substrate for binding to NS5B.

Technical details from studies indicate that HCV-371 shows no significant inhibitory activity against human polymerases or unrelated viral polymerases, highlighting its specificity towards hepatitis C virus .

Mechanism of Action

The mechanism by which HCV-371 exerts its antiviral effects is primarily through:

  1. Inhibition of RNA Synthesis: By binding to NS5B, HCV-371 blocks the enzyme's ability to synthesize viral RNA.
  2. Disruption of Viral Replication: This inhibition leads to a decrease in viral load and replication rates in infected cells.

Data from experimental studies show that treatment with HCV-371 significantly reduces hepatitis C virus replication in cell culture models .

Physical and Chemical Properties Analysis

HCV-371 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which may affect its bioavailability.
  • Stability: The compound remains stable under physiological conditions, making it suitable for therapeutic applications.

Relevant analyses include melting point determination and stability assessments under various pH conditions to ensure its viability as a drug candidate .

Applications

HCV-371 has significant applications in scientific research and potential therapeutic use:

  1. Antiviral Research: It serves as a model compound for studying non-nucleoside inhibitors targeting hepatitis C virus.
  2. Drug Development: Its structure and mechanism provide insights for designing more effective antiviral agents against hepatitis C virus.

Research continues into optimizing HCV-371 and similar compounds to enhance their efficacy and reduce side effects, contributing to advancements in antiviral therapies .

Introduction to HCV-371 in the Context of Hepatitis C Virus (HCV) Therapeutics

HCV as a Global Health Burden and Unmet Therapeutic Needs

Chronic hepatitis C virus (HCV) infection affects an estimated 170 million people globally (approximately 3% of the world’s population), representing a major cause of liver cirrhosis, hepatocellular carcinoma (HCC), and liver transplantation [1] [7]. Before direct-acting antivirals (DAAs), standard therapy relied on pegylated interferon-α (IFN-α) combined with ribavirin, which achieved sustained virological response (SVR) rates of only 54% overall—and as low as 34% for genotype 1b, the most prevalent strain [1] [4]. Treatment discontinuation rates reached 20% due to severe side effects (e.g., depression, anemia, and flu-like symptoms) [1] [5]. These limitations underscored an urgent need for targeted antiviral agents with improved efficacy, tolerability, and pan-genotypic coverage. The discovery of HCV-371, a non-nucleoside inhibitor (NNI) of NS5B polymerase, emerged from efforts to address these unmet therapeutic needs [4] [6].

Role of NS5B RNA-Dependent RNA Polymerase in HCV Replication

HCV NS5B RNA-dependent RNA polymerase (RdRp) is a 65-kDa enzyme critical for viral RNA replication. As a key component of the HCV replication complex, it synthesizes complementary RNA strands using the viral genome as a template [1] [4]. Unlike host DNA-dependent polymerases, NS5B lacks proofreading capability, leading to high mutation rates (10⁻⁴–10⁻⁵ errors/nucleotide) and viral quasispecies diversity [8]. Structurally, NS5B resembles a "right hand" with palm, fingers, and thumb domains. The thumb domain contains a flexible β-hairpin loop and allosteric pockets (e.g., Thumb I/II), which regulate polymerase initiation and elongation [4] [8]. Crucially, NS5B has no human homolog, making it an ideal target for selective antiviral inhibition [1] [6]. HCV-371 exploits this by binding to the thumb domain, disrupting early-stage RNA synthesis [4] [8].

Emergence of Nonnucleoside Inhibitors (NNIs) in Antiviral Drug Development

NNIs represent a pivotal class of antivirals that target allosteric sites of viral polymerases, contrasting with nucleoside analogs that compete with natural substrates at the catalytic site. For HCV, NNIs are classified into four categories based on their binding sites: Thumb I, Thumb II, Palm I, and Palm II [6] [10]. HCV-371 belongs to the Thumb II class, characterized by pyranoindole-based scaffolds that induce conformational changes to block RNA elongation [8] [10]. The rise of NNIs was accelerated by:

  • High-throughput screening (HTS) of compound libraries against NS5B [6].
  • Structure-activity relationship (SAR) optimization to enhance potency and pharmacokinetics [10].
  • Combination therapy potential with other DAAs to overcome resistance [1] [4].
  • Table 1: Key Biochemical and Antiviral Properties of HCV-371

    PropertyValueExperimental Context
    NS5B IC500.3–1.8 μM (genotypes 1a, 1b, 3a)Purified NS5B enzyme assay
    Antiviral EC504.8–6.1 μM (genotype 1b replicons)Subgenomic HCV replicon cells
    Selectivity>100× vs. human polymerases (e.g., Pol γ)Panel of human polymerase assays
    Binding Affinity (Kd)150 nMFluorescence binding to NS5B
    Resistance MutationsL419M, M423V (thumb domain)Engineered HCV replicon variants
  • Table 2: Competitive Landscape of HCV NS5B Nonnucleoside Inhibitors

    CompoundChemical ClassBinding SiteDevelopment StatusKey Attributes
    HCV-371PyranoindoleThumb IIPreclinicalCovalent binding to Cys366
    TG-2349Protease inhibitorNS3/4APhase IIIUsed in combination with DAAs
    CC-31244BenzimidazolePalm IPhase IIaPan-genotypic, ultra-short duration potential
    COMPOUND1ThiazolidinoneThumb IPreclinicalReversible covalent inhibitor
    BemnifosbuvirNucleotide analogCatalytic sitePhase IIIChain terminator

Chemical Structure and Mechanism

HCV-371 ([(1R)-5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl] acetic acid) features a tetrahydropyranoindole core that enables specific interactions with the NS5B thumb domain [8] [10]. Its R-enantiomer (HCV-371) is biologically active, while the S-enantiomer is inactive, highlighting stereochemical specificity [8]. The compound’s mechanism involves:

  • Reversible covalent binding to Cys366 near the thumb domain’s β-hairpin loop [6] [8].
  • Allosteric inhibition of the transition from RNA initiation to elongation, evidenced by accumulation of 5-nucleotide RNA oligomers [8].
  • Non-competitive with GTP, ensuring activity even at high nucleotide concentrations [8].

Resistance and Combination Potential

Resistance profiling of HCV-371 identified mutations in the NS5B thumb domain (e.g., L419M and M423V), which reduce inhibitor binding and confer an 8–10-fold increase in EC50 [8]. However, combining HCV-371 with:

  • Pegylated IFN-α showed additive antiviral effects in replicon assays [4].
  • Nucleoside inhibitors (e.g., Sofosbuvir) or other NNIs targeting distinct pockets (e.g., Palm I inhibitors) could mitigate resistance [1] [9].

Chemical Compounds Mentioned:

  • HCV-371
  • TG-2349 (Furaprevir)
  • CC-31244
  • COMPOUND1 (5-(4-chlorophenylmethylene)-3-(benzenesulfonylamino)-4-oxo-2-thionothiazolidine)
  • Bemnifosbuvir (AT-527)

Properties

CAS Number

675184-27-7

Product Name

HCV-371

IUPAC Name

2-[(1R)-5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H20N2O3/c1-3-7-18(9-14(21)22)17-13(6-8-23-18)15-12(10-19)5-4-11(2)16(15)20-17/h4-5,20H,3,6-9H2,1-2H3,(H,21,22)/t18-/m1/s1

InChI Key

JXZYSNWHGBGZAI-GOSISDBHSA-N

SMILES

CCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano(3,4-b)indol-1-yl)acetic acid
HCV 371
HCV-371
HCV371

Canonical SMILES

CCCC1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O

Isomeric SMILES

CCC[C@]1(C2=C(CCO1)C3=C(C=CC(=C3N2)C)C#N)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.